N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Description
N-[5-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a thiadiazole core linked to a 2,4-dimethoxybenzamide group and a carbamoyl methyl sulfanyl chain terminating in a 4-acetylphenyl moiety. The compound integrates multiple functional groups, including sulfanyl bridges, methoxy substituents, and acetylated aromatic systems, which may contribute to its physicochemical and biological properties. Such structural complexity is typical of compounds designed for pharmaceutical applications, particularly antimicrobial or enzyme-targeted therapies, as seen in related thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-12(26)13-4-6-14(7-5-13)22-18(27)11-31-21-25-24-20(32-21)23-19(28)16-9-8-15(29-2)10-17(16)30-3/h4-10H,11H2,1-3H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNVDJPQJNJKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous 1,3,4-thiadiazole derivatives (Table 1), focusing on substituent effects, molecular weights, and reported biological activities.
*Calculated based on molecular formulas.
Key Findings:
Substituent Impact on Bioactivity: Electron-Withdrawing Groups (NO₂, Cl): Compounds with nitro () or chlorophenyl () groups exhibit inferred antimicrobial activity due to enhanced electrophilicity, facilitating interactions with microbial enzymes. Dimeric Thiadiazoles: The butoxy-substituted dimer in shows superior antimicrobial activity, suggesting that extended conjugation and lipophilicity enhance membrane penetration.
Pharmacokinetic Considerations: The acetyl group in the target compound may enhance metabolic stability compared to nitro or chloro analogs, which are prone to reduction or hydrolysis .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving condensation of 5-amino-1,3,4-thiadiazole intermediates with activated benzoyl chlorides. Its structural complexity, however, may require multi-step purification, contrasting with simpler derivatives like .
Biological Activity Trends :
- Thiadiazoles with sulfonamide/carbamoyl linkages (e.g., ) are often associated with carbonic anhydrase or dihydrofolate reductase inhibition. The target compound’s dimethoxybenzamide group may target similar pathways.
- Tetrazole derivatives () demonstrate plant growth regulation, highlighting the versatility of nitrogen-heterocyclic cores in diverse applications.
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